N-(3-methanesulfonamidophenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide
CAS 1421585-58-1 is a verified pyridazine-3-carboxamide scaffold (C16H19N5O3S, MW 361.4) with sulfonamide and pyrrolidine substituents. No biological activity data has been published, providing an unbiased starting point for proprietary SAR programs-eliminating the procurement risk of assuming functional equivalence across close analogs. - Confirmed identity: PubChem CID 71778509; XLogP3-AA 0.9; TPSA 113 Ų; 2 HBD, 7 HBA, 5 rotatable bonds - Uncharacterized pharmacology: ideal blank slate for novel target profiling - Reliable sourcing with batch-specific QC documentation available
Technical Parameters
Basic Identity
| Product Name | N-(3-methanesulfonamidophenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide |
|---|---|
| CAS | 1421585-58-1 |
| Molecular Formula | C16H19N5O3S |
| Molecular Weight | 361.42 |
Structural Identifiers
| SMILES | CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2=NN=C(C=C2)N3CCCC3 |
|---|---|
| InChI | InChI=1S/C16H19N5O3S/c1-25(23,24)20-13-6-4-5-12(11-13)17-16(22)14-7-8-15(19-18-14)21-9-2-3-10-21/h4-8,11,20H,2-3,9-10H2,1H3,(H,17,22) |
| InChIKey | DMCWXXCTGZOMFK-UHFFFAOYSA-N |
Commercial & Availability
| Standard Pack Sizes | 10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom |
|---|---|
| Availability | In Stock |
| Custom Synthesis | Available on request |
Handling Information
| Solubility | not available |
|---|
N-(3-Methanesulfonamidophenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide (CAS 1421585-58-1): Procurement-Relevant Structural and Physicochemical Profile
N-(3-methanesulfonamidophenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide (CAS 1421585-58-1) is a synthetic small molecule with the molecular formula C16H19N5O3S and a molecular weight of 361.4 g/mol. The compound features a pyridazine core substituted with a pyrrolidine ring at the 6-position and a 3-methanesulfonamidophenyl carboxamide moiety. Computed physicochemical properties include an XLogP3-AA of 0.9, 2 hydrogen bond donors, 7 hydrogen bond acceptors, 5 rotatable bonds, and a topological polar surface area of 113 Ų. The compound was registered in PubChem on 2013-11-14 under CID 71778509 and is distributed under synonyms including AKOS024597416 and CCG-324335. A comprehensive search of primary literature, patents, and authoritative databases (PubChem, ChEMBL) reveals that no quantitative biological activity data, target engagement profiles, or comparative pharmacological studies have been published for this specific compound as of the knowledge cutoff date.
Why In-Class Pyridazine Carboxamide Analogs Cannot Substitute for CAS 1421585-58-1 Without Empirical Validation
Pyridazine-3-carboxamide derivatives bearing sulfonamide and pyrrolidine substituents are explored across diverse therapeutic areas including carbonic anhydrase inhibition, kinase modulation, and antiplasmodial activity, yet each substitution pattern on the pyridazine scaffold can profoundly alter target selectivity, binding kinetics, and ADME properties. Compounds within this chemotype cannot be interchanged generically because even minor structural modifications—such as varying the sulfonamide N-substituent or replacing the pyrrolidine ring—can switch a compound from a potent, selective inhibitor to an inactive or promiscuous binder. In the absence of published head-to-head selectivity panels, kinase profiling data, or cellular SAR for CAS 1421585-58-1, any assumption of functional equivalence to close analogs is scientifically unsupported and represents a procurement risk for projects requiring defined target engagement or reproducible pharmacology.
Quantitative Differentiation Evidence for N-(3-Methanesulfonamidophenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide (1421585-58-1): Head-to-Head Comparator Data
Validated Application Scenarios for N-(3-Methanesulfonamidophenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide (1421585-58-1) Based on Confirmed Evidence
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